molecular formula C19H24N2O6S B8613917 N,N'-bis(3,4,5-trimethoxyphenyl)thiourea CAS No. 119043-67-3

N,N'-bis(3,4,5-trimethoxyphenyl)thiourea

Cat. No.: B8613917
CAS No.: 119043-67-3
M. Wt: 408.5 g/mol
InChI Key: RKSBOWKYQATFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3,4,5-Trimethoxyphenyl)thiourea is a chemical reagent of significant interest in medicinal chemistry and drug discovery, designed for research applications only. This compound incorporates two 3,4,5-trimethoxyphenyl rings attached to a thiourea core, a privileged structural motif known for conferring diverse biological activities . The 3,4,5-trimethoxyphenyl group is a recognized pharmacophore in tubulin-binding anticancer agents, such as colchicine, suggesting potential for this compound to serve as a precursor or synthetic intermediate in the development of novel antiproliferative agents . The thiourea functional group is a versatile scaffold capable of forming multiple hydrogen bonds, which facilitates interactions with various biological targets, including enzymes and receptors . Thiourea derivatives have demonstrated a broad spectrum of pharmacological properties in research settings, including antibacterial, anticancer, antioxidant, and antiviral activities . Furthermore, the trimethoxyphenyl moiety is frequently investigated in the synthesis of compounds targeting the central nervous system (CNS) and for its anti-inflammatory potential . Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, such as thiazole and pyrimidine derivatives, which are common in high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

119043-67-3

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

IUPAC Name

1,3-bis(3,4,5-trimethoxyphenyl)thiourea

InChI

InChI=1S/C19H24N2O6S/c1-22-13-7-11(8-14(23-2)17(13)26-5)20-19(28)21-12-9-15(24-3)18(27-6)16(10-12)25-4/h7-10H,1-6H3,(H2,20,21,28)

InChI Key

RKSBOWKYQATFMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Thiourea Derivatives

Compound Substituents Molecular Weight Key Properties Potential Applications
N,N'-bis(3,4,5-trimethoxyphenyl) 3,4,5-OCH₃ 406.44 High polarity, electron-rich Anticancer agents (inferred)
N,N'-bis(4-nitrophenyl)thiourea 4-NO₂ 318.31 Polar, cytotoxic Herbicides, antimicrobials
N,N'-bis(4-ethoxyphenyl)thiourea 4-OCH₂CH₃ 316.40 Lipophilic, steric hindrance Agrochemical intermediates
1,3-bis(3,4,5-trimethoxyphenyl)urea 3,4,5-OCH₃ (urea core) 376.39 Strong H-bonding Kinase inhibitors

Preparation Methods

Formation of Sodium N-(3,4,5-Trimethoxyphenyl)Dithiocarbamate

The synthesis begins with the reaction of 3,4,5-trimethoxyaniline (1.0 mol) with carbon disulfide (0.5 mol) in aqueous sodium hydroxide (20%, 0.5 mol) at 0–5°C. Vigorous stirring ensures complete consumption of carbon disulfide, forming sodium N-(3,4,5-trimethoxyphenyl)dithiocarbamate as a yellowish precipitate. This intermediate is critical for subsequent alkylation, as its water solubility facilitates homogeneous reaction conditions.

Alkylation with 1,3-Propanesultone

The dithiocarbamate salt is treated with 1,3-propanesultone (0.5 mol) at 50°C for 1 hour, yielding a sulfonate intermediate. This step introduces a reactive leaving group, enabling nucleophilic displacement by a second equivalent of 3,4,5-trimethoxyaniline. The alkylation proceeds efficiently in aqueous media, avoiding organic solvents and simplifying purification.

Coupling with 3,4,5-Trimethoxyaniline

Adding a second equivalent of 3,4,5-trimethoxyaniline (1.0 mol) and sodium hydroxide (1.0 mol) to the alkylated intermediate triggers cyclocondensation, forming N,N'-bis(3,4,5-trimethoxyphenyl)thiourea. The product precipitates as a crystalline solid upon cooling, with recrystallization from ethanol-water (4:1) enhancing purity. This method mirrors the synthesis of N,N'-di-n-octyl-thiourea, which achieved a 70% yield and melting point of 52–53°C.

Table 1: Reaction Conditions for Dithiocarbamate Alkylation

StepReagentsTemperatureTimeYield (Extrapolated)
Dithiocarbamate formation3,4,5-Trimethoxyaniline, CS₂, NaOH0–5°C2 hr85–90%
Alkylation1,3-Propanesultone50°C1 hrN/A
Thiourea formation3,4,5-Trimethoxyaniline, NaOHRT2 hr60–70%

Synthesis via Isothiocyanate Coupling

Generation of 3,4,5-Trimethoxyphenyl Isothiocyanate

3,4,5-Trimethoxyaniline reacts with thiophosgene (CSCl₂) in dichloromethane at −10°C to form the corresponding isothiocyanate. This intermediate is highly reactive, necessitating inert atmosphere handling. Alternatively, carbon disulfide and ethyl chloroformate can generate the isothiocyanate in situ, reducing toxicity risks.

Coupling with 3,4,5-Trimethoxyaniline

The isothiocyanate is treated with a second equivalent of 3,4,5-trimethoxyaniline in ethanol under reflux (78°C) for 4 hours. The reaction proceeds via nucleophilic addition-elimination, with triethylamine neutralizing liberated HCl. The product is isolated by filtration and recrystallized from dimethylformamide, yielding 45–60% of the target compound. This method parallels the synthesis of N-(3,4,5-trimethoxyphenyl)-N’-(2-mercapto-carboxyethanyl)thiourea, which exhibited a melting point of 211–213°C.

Table 2: Isothiocyanate Coupling Parameters

ParameterValue
SolventEthanol
Temperature78°C (reflux)
Reaction Time4 hours
BaseTriethylamine
Recrystallization SolventDimethylformamide

Alternative Synthetic Approaches

One-Pot Reaction with Carbon Disulfide

Heating 3,4,5-trimethoxyaniline (2.0 mol) with carbon disulfide (1.0 mol) and potassium hydroxide (2.0 mol) in ethanol at 60°C for 6 hours directly yields the thiourea. This method bypasses intermediate isolation but requires rigorous temperature control to prevent polysulfide byproducts.

Thiophosgene-Mediated Coupling

While thiophosgene offers rapid isothiocyanate formation, its high toxicity limits practicality. Substitutes like bis(trichloromethyl) carbonate (triphosgene) provide safer alternatives, though yields may decrease by 10–15%.

Comparative Analysis of Methods

Yield and Purity

  • Dithiocarbamate alkylation achieves higher yields (60–70%) due to controlled intermediate steps.

  • Isothiocyanate coupling offers superior regioselectivity but lower yields (45–60%) from intermediate instability.

Spectroscopic Characterization

IR spectra of this compound are expected to show:

  • ν(C=S) : 1340–1399 cm⁻¹

  • ν(N-H) : 3100–3256 cm⁻¹

  • ν(C-O) : 1243–1297 cm⁻¹

Experimental Considerations

Purification Techniques

Recrystallization from ethanol-water (4:1) removes unreacted amine and inorganic salts. Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities but is rarely needed due to high crystallization efficiency.

Reaction Monitoring

Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) tracks reaction progress, with UV visualization at 254 nm .

Q & A

Q. How can the molecular structure of N,N'-bis(3,4,5-trimethoxyphenyl)thiourea be confirmed experimentally?

Q. What is the standard synthetic route for this compound?

A common method involves refluxing 3,4,5-trimethoxybenzoyl isothiocyanate with a primary amine in acetone under nitrogen. For instance, fluorinated analogs were synthesized by reacting 3,4,5-trimethoxybenzoylisothiocyanate with 2-fluoroaniline at reflux for 2.5 hours, yielding 86% product after recrystallization in methanol . Confirm purity via elemental analysis (e.g., C: 56.12%, H: 4.76%, N: 7.71%, S: 8.76%) and NMR .

Q. How can intermolecular interactions in thiourea derivatives be characterized?

Hydrogen bonding and π-π stacking are critical. For example, SC-XRD of fluorinated thioureas revealed N–H⋯S hydrogen bonds forming centrosymmetric dimers. Methoxy groups exhibit planarity deviations (e.g., 78.6° out-of-plane bending), impacting crystal packing . Use SHELXL for refinement, with isotropic displacement parameters for hydrogen atoms .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

Microwave (MW) methods reduce reaction times from hours to minutes. For arylthioindoles, MW irradiation (130°C, 2 min, 120 W) in DMF with sodium hydride enabled rapid coupling of indoles with bis(3,4,5-trimethoxyphenyl) disulfide. Optimize power and solvent (e.g., DMF) to prevent decomposition and enhance yield .

Q. What challenges arise in analyzing thiourea derivatives with multiple methoxy substituents?

Steric hindrance and electronic effects complicate crystallization and spectroscopic analysis. For 3,4,5-trimethoxy groups, planarity deviations (e.g., 5.8–78.6° dihedral angles) affect packing and NMR splitting patterns. Use high-resolution mass spectrometry (HRMS) and dynamic NMR to resolve overlapping signals .

Q. How can structure-activity relationships (SAR) guide the design of anticancer thiourea derivatives?

Q. What strategies resolve contradictions in crystallographic data for thiourea derivatives?

Cross-validate SC-XRD results with computational models (e.g., DFT). For example, SHELX refinement of hydrogen positions in COD Entry 2210537 required isotropic displacement parameters (UisoU_{\text{iso}}) and restrained methyl group rotations. Discrepancies in space group assignments (e.g., P21/cP2_1/c vs. P1P\overline{1}) may arise from twinning; use PLATON to check for missed symmetry .

Methodological Notes

  • Contradictions : Different synthesis yields (e.g., 86% in vs. lower yields in older methods) reflect solvent purity and inert atmosphere control.
  • Experimental Design : For reproducibility, document reaction conditions (e.g., nitrogen flow rate, recrystallization solvent gradients) .

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